

An In-depth Technical Guide to the Physical and Chemical Properties of Dimefuron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimefuron*

Cat. No.: *B1670650*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefuron is a synthetic chemical compound belonging to the phenylurea class of herbicides. It operates by inhibiting photosynthetic electron transport in target plant species. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis, mechanism of action, and analytical workflow. All quantitative data is summarized for clarity and ease of comparison.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Dimefuron** are essential for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.

Identification

Property	Value	Source(s)
IUPAC Name	N'-[3-chloro-4-[5-(1,1-dimethylethyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]phenyl]-N,N-dimethylurea	[1]
CAS Number	34205-21-5	[2]
Synonyms	3-[2-Chloro-4-(3,3-dimethylureido)phenyl]-5-tert-butyl-1,3,4-oxadiazolinone, RP 23465	[2]

Molecular Properties

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₉ ClN ₄ O ₃	[2]
Molecular Weight	338.79 g/mol	[2]
Canonical SMILES	CC(C) (C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl	
InChI Key	DHWRNDJOGMTCPB- UHFFFAOYSA-N	

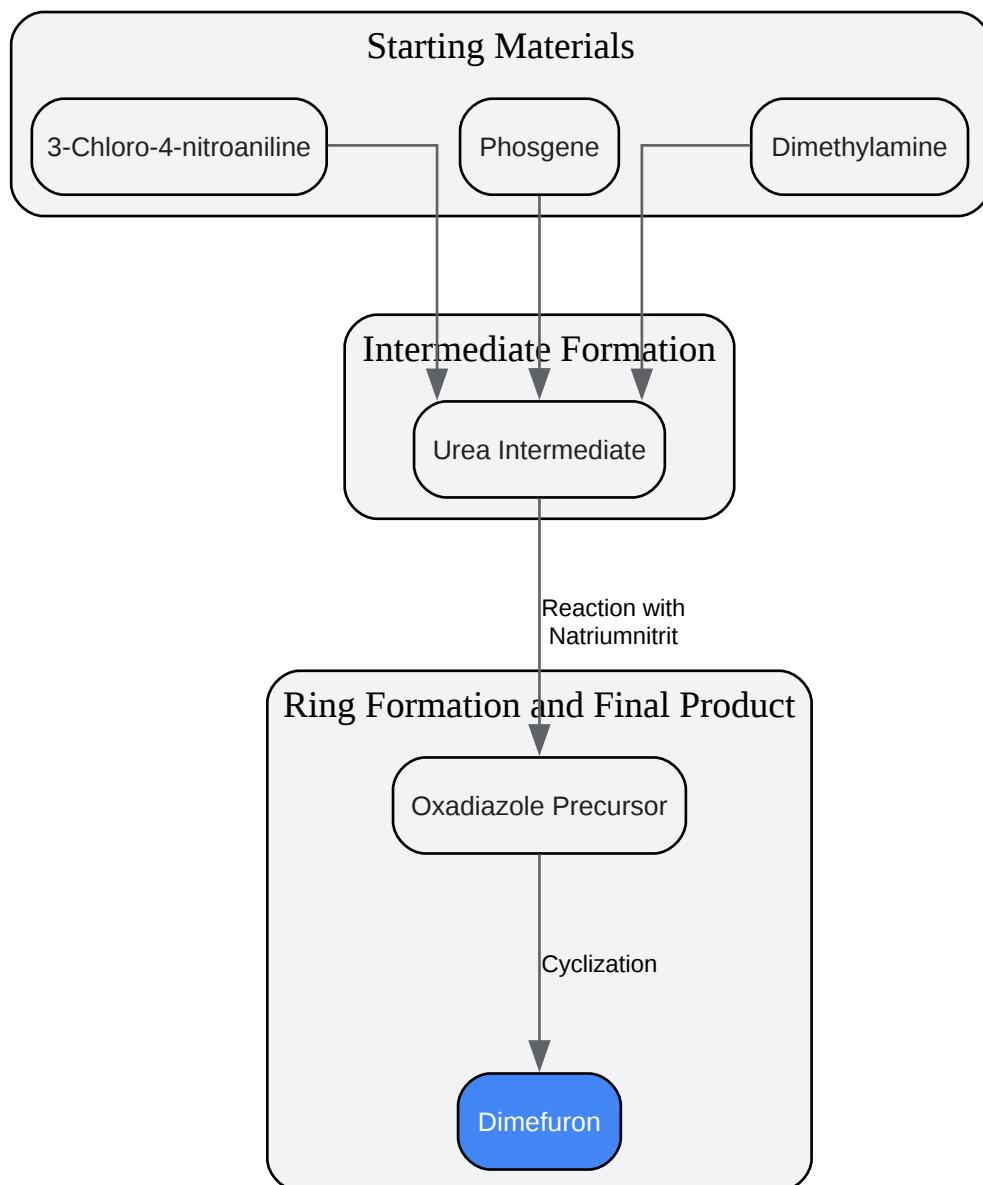
Physical Properties

Property	Value	Notes	Source(s)
Physical State	Colorless crystals	At standard conditions.	
Melting Point	191.2 - 193 °C	A slight discrepancy exists in the literature.	
Boiling Point	Not applicable	Dimefuron is thermally labile and is expected to decompose before boiling.	
Solubility in Water	16 mg/L (at 20 °C)	Moderately soluble.	
Solubility in Organic Solvents	Not quantitatively reported	Expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents based on its structure.	
logP (Octanol-Water Partition Coefficient)	2.6	Indicates a moderate degree of lipophilicity.	
pKa (Acid Dissociation Constant)	Not experimentally reported	Information not readily available in the literature.	

Synthesis and Mechanism of Action

Synthesis Pathway

The commercial production of **Dimefuron** is a multi-step process. While a detailed, proprietary protocol is not publicly available, the general synthetic route is understood to involve the reaction of 3-chloro-4-nitroaniline with phosgene and dimethylamine, followed by further reactions to form the oxadiazole ring structure.



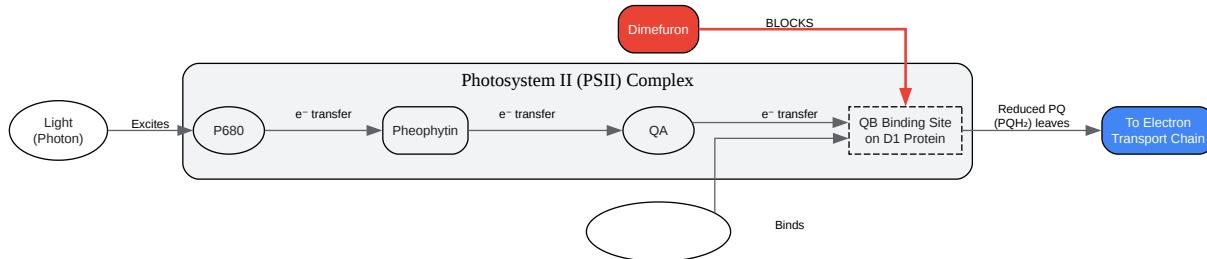
[Click to download full resolution via product page](#)

A simplified overview of the **Dimefuron** synthesis pathway.

Mechanism of Action: Photosystem II Inhibition

Dimefuron exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII). It competitively binds to the QB binding site on the D1 protein of the PSII complex, which is located in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of the photosynthetic electron transport chain prevents the fixation of CO₂ and the

production of ATP and NADPH, which are essential for plant growth, ultimately leading to plant death.



[Click to download full resolution via product page](#)

Mechanism of **Dimefuron** as a Photosystem II inhibitor.

Experimental Protocols

The following sections describe generalized methodologies for the determination of the key physical and chemical properties of **Dimefuron**. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of **Dimefuron** can be determined using a capillary melting point apparatus.

- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - A small, finely powdered sample of **Dimefuron** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
- The apparatus is allowed to cool.
- A second sample is heated, with the temperature raised quickly to about 20 °C below the approximate melting point, then the heating rate is reduced to 1-2 °C/min.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of **Dimefuron** in various solvents.

- Apparatus: Test tubes, vortex mixer, analytical balance, graduated cylinders.
- Procedure:
 - A known mass of **Dimefuron** (e.g., 10 mg) is added to a test tube.
 - A known volume of the solvent (e.g., 1 mL of water, ethanol, acetone, or toluene) is added to the test tube.
 - The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
 - The mixture is allowed to stand and visually inspected for the presence of undissolved solid.
 - If the solid dissolves completely, the substance is considered soluble at that concentration. If not, it is considered insoluble or partially soluble.
 - For a more quantitative measure, the saturated solution can be filtered, and the concentration of **Dimefuron** in the filtrate can be determined using a suitable analytical technique such as HPLC-UV.

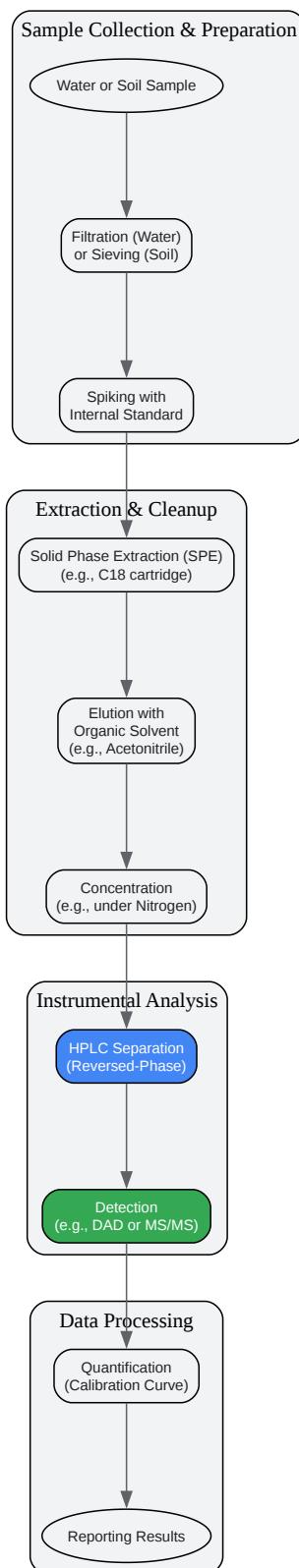
Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard approach for the experimental determination of logP.

- Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (e.g., HPLC-UV or GC-MS).
- Procedure:
 - n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
 - A known amount of **Dimefuron** is dissolved in either the water-saturated octanol or the octanol-saturated water.
 - A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
 - The funnel is shaken until equilibrium is reached (e.g., for 1 hour).
 - The mixture is centrifuged to ensure complete phase separation.
 - The concentration of **Dimefuron** in both the aqueous and octanolic phases is determined using an appropriate analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
 - logP is the base-10 logarithm of P.

Analytical Workflow for Environmental Samples

The analysis of **Dimefuron** in environmental matrices such as soil and water typically involves sample extraction, cleanup, and instrumental analysis. A general workflow for the analysis of phenylurea herbicides is presented below.

[Click to download full resolution via product page](#)

A general analytical workflow for **Dimefuron** in environmental samples.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **Dimefuron**, along with standardized experimental protocols and conceptual diagrams. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science, facilitating a deeper understanding of this herbicidal compound. While key data points have been compiled, it is noted that experimental values for the boiling point and pKa of **Dimefuron** are not readily available in the public domain, which may represent areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. Dimefuron | C15H19ClN4O3 | CID 91612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Dimefuron]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670650#physical-and-chemical-properties-of-dimefuron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com